Cas no 15764-81-5 (2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-)
2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-
- (+)-Dehydrovomifoliol
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
- CHEBI:4372
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(Z)-3-oxobut-1-enyl]cyclohex-2-en-1-one
- (6S)-dehydrovomifoliol
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-butenyl]-, (4S)-
- HY-137996
- UNII-3J9E6P8K84
- 15764-81-5
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
- Dehydrovomifoliol
- SCHEMBL15994623
- C02533
- LMPR0103050009
- 39763-33-2
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-, (S-(E))-
- (S)-(+)-Dehydrovomifoliol
- 1-HYDROXY-4-KETO-2-IONONE
- Q27106358
- (6S)-6-hydroxy-3-oxo-alpha-ionone
- Dehydrovomifoliol, (+)-
- CHEMBL461278
- AKOS040761599
- (6R)-6-hydroxy-3-oxo-alpha-ionone
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-, [S-(E)]-
- (4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
- CS-0143573
- 3J9E6P8K84
- (4S)-4-Hydroxy-3,5,5-trimethyl-4-[3-oxobut-1-en-1-yl]cyclohex-2-en-1-one
- (4S)-4-Hydroxy-3,5,5-trimethyl-4-((1E)-3-oxo-1-buten-1-yl)-2-cyclohexen-1-one
- Dehydrovomifoliol, (S)-
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-, (4S)-
- (+)-(S)-Dehydrovomifoliol
- JJRYPZMXNLLZFH-URWSZGRFSA-N
- FS-10664
-
- Inchi: 1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
- InChI Key: JJRYPZMXNLLZFH-URWSZGRFSA-N
- SMILES: O[C@]1(/C=C/C(C)=O)C(C)=CC(CC1(C)C)=O
Computed Properties
- Exact Mass: 222.126
- Monoisotopic Mass: 222.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 0.5
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.125
- Boiling Point: 367.4°Cat760mmHg
- Flash Point: 190.2°C
- Refractive Index: 1.554
2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N11060-1mg |
(Rac)-Dehydrovomifoliol |
15764-81-5 | 1mg |
¥7176 | 2024-07-20 |
2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]- Related Literature
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Igor Jerkovi?,Piotr Marek Ku? RSC Adv. 2014 4 31710
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Roberto Consonni,Laura Ruth Cagliani RSC Adv. 2015 5 59696
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Zhi-You Hao,Yan-Fei Liu,Yan-Gang Cao,Dong Liang,Huan Luo,Chun-Lei Zhang,Yan Wang,Ruo-Yun Chen,De-Quan Yu RSC Adv. 2021 11 14229
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B. M. Fraga Nat. Prod. Rep. 1986 3 273
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Songtao Liu,Liu Yang,Senwang Zheng,Ajiao Hou,Wenjing Man,Jiaxu Zhang,Song Wang,Xuejiao Wang,Huan Yu,Hai Jiang RSC Adv. 2021 11 27461
Additional information on 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-
2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound with the CAS number 15764-81-5, chemically designated as 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]-, represents a fascinating molecule with a rich structural framework and diverse potential applications in the field of chemical biology and pharmaceutical research. This introduction aims to provide a detailed exploration of its chemical characteristics, synthesis pathways, and the latest research findings that highlight its significance in modern science.
At the core of understanding this compound lies its intricate molecular structure. The presence of a cyclohexenone core combined with hydroxyl, trimethyl, and an acrylate side chain introduces multiple reactive sites that make it a versatile intermediate in organic synthesis. The 4-hydroxy group and the 3,5,5-trimethyl substitution pattern contribute to its stability while allowing for further functionalization, making it a valuable building block in drug discovery and material science.
The synthesis of 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]- involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. One common approach includes the condensation of cyclohexanone derivatives with acrylate esters under controlled conditions. The reaction typically proceeds via an aldol-type mechanism, where the 4-hydroxy group acts as a nucleophile attacking the carbonyl carbon of the acrylate moiety. This step is often catalyzed by Lewis acids or basic conditions to optimize yield and purity.
Recent advancements in synthetic methodologies have further refined the production of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been explored to introduce additional functional groups with high precision. These techniques not only enhance the efficiency of synthesis but also open new avenues for structural diversification. The ability to modify the 3,5,5-trimethyl substituents or the acrylate side chain allows researchers to tailor the compound's properties for specific applications.
The chemical reactivity of 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxo-1-buten-1-yl]- is another critical aspect that has garnered significant attention. The conjugated system formed by the cyclohexenone ring and the acrylate group enables various transformations such as Michael additions, Diels-Alder reactions, and enolate-mediated couplings. These reactions are pivotal in constructing more complex molecules and have been leveraged in the development of novel pharmaceuticals.
In the realm of pharmaceutical research, this compound has emerged as a promising candidate for several therapeutic applications. Its structural features suggest potential bioactivity against various biological targets. For instance, studies have indicated that derivatives of cyclohexenone can interact with enzymes and receptors involved in inflammatory pathways. The hydroxyl group provides a site for hydrogen bonding interactions, which is crucial for binding affinity in drug design.
One particularly intriguing area of research involves the exploration of 2-Cyclohexen-1-one,4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-octenyl] analogs as potential antimicrobial agents. The acrylate moiety can be polymerized or undergo further functionalization to produce novel materials with enhanced antibacterial properties. Such materials are especially relevant in light of rising antibiotic resistance challenges worldwide. Preliminary studies have shown promising results in inhibiting growth in various bacterial strains when tested under controlled laboratory conditions.
The role of this compound in material science is equally noteworthy. Its ability to undergo polymerization or form inclusion complexes with other molecules makes it an excellent candidate for developing advanced materials. For example, copolymers derived from 2-Cyclohexen-1-one, when incorporated into hydrogels or nanocarriers, can improve drug delivery systems by enhancing stability and controlled release profiles. These innovations are particularly relevant in targeted therapies where precise delivery is essential.
Recent computational studies have also shed light on the electronic properties and spectroscopic characteristics of this molecule. Quantum mechanical calculations have been employed to predict its absorption spectra and reactivity thresholds under different conditions. Such insights are invaluable for optimizing synthetic routes and predicting behavior in biological systems. The integration of experimental data with computational modeling has provided a more holistic understanding of its properties.
The environmental impact of synthesizing and utilizing this compound is another consideration that merits discussion. While traditional organic synthesis methods may involve hazardous reagents or generate waste byproducts, greener alternatives are being actively explored. Catalytic processes using biodegradable solvents or renewable feedstocks offer sustainable pathways for production without compromising efficiency or yield. These approaches align with global efforts to minimize environmental footprints in chemical manufacturing.
In conclusion,2-Cyclohexenone, 4-hydroxy-, 3,5, 5-trimethyl-, 4-[(1E) -3-octenyl]- (CAS no 15764 -81 -5) stands as a multifaceted molecule with broad implications across chemistry and biology . Its unique structural features , synthetic versatility , and emerging applications underscore its importance as both an academic subject and a practical tool . As research continues to uncover new possibilities , this compound promises to play an increasingly significant role in advancing scientific knowledge and technological innovation .
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